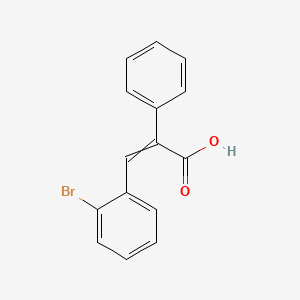

3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID

Description

General Overview of α,β-Unsaturated Carboxylic Acids in Organic Synthesis

Alpha,beta-unsaturated (α,β-unsaturated) carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond positioned between the α and β carbons relative to a carboxylic acid group. wikipedia.org This arrangement results in a conjugated system where the π-electrons are delocalized across the C=C double bond and the C=O of the carboxyl group. wikipedia.org This electronic feature makes them valuable and versatile building blocks in organic chemistry. rsc.org

These compounds are susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous or conjugate addition. wikipedia.org They serve as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active materials. researchgate.net The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods. Historically, carbonylation of alkynes was a prominent route. rsc.org Modern synthetic strategies include palladium-catalyzed dehydrogenation of saturated carbonyl compounds, which provides an efficient pathway to these versatile synthons. researchgate.netorganic-chemistry.org Other methods involve the carboxylation of N-tosylhydrazones with carbon dioxide, domino oxidation of primary alcohols, and reactions promoted by reagents like samarium(II) iodide. organic-chemistry.org

Defining the Structural Characteristics of 3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID within the Aryl Acrylic Acid Class

This compound is a complex member of the aryl-substituted acrylic acid family. Its structure is built upon a trisubstituted acrylic acid framework. The key features are:

An Acrylic Acid Core: This provides the fundamental α,β-unsaturated carboxylic acid functionality (C=C-COOH).

An α-Phenyl Group: A phenyl ring is attached to the C2 (alpha) position of the acrylic acid backbone.

A β-(2-Bromophenyl) Group: A phenyl ring substituted with a bromine atom at the ortho-position is attached to the C3 (beta) position.

The presence of two distinct aryl groups at the α and β positions classifies it as a diarylacrylic acid. The substitution pattern, particularly the ortho-bromo substituent on the β-phenyl ring, introduces significant structural and electronic characteristics. The bromine atom acts as a valuable functional handle, capable of participating in various cross-coupling reactions such as the Suzuki-Miyaura or Stille reactions, which allow for the formation of new carbon-carbon bonds. ascent-acrylate.com This feature makes the compound a useful intermediate for synthesizing more elaborate molecular architectures. The steric bulk of the ortho-bromo and α-phenyl groups can influence the molecule's preferred conformation and the stereochemistry (E/Z) of the double bond.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrO₂ |

| Molecular Weight | 319.15 g/mol |

| Core Structure | α,β-Unsaturated Carboxylic Acid |

| Key Functional Groups | Carboxylic Acid, Alkene, Phenyl, Bromophenyl |

| Class | Aryl-Substituted Acrylic Acid |

Academic Research Trajectories for Complex Aryl-Substituted Acrylic Acid Systems

Academic research into complex aryl-substituted acrylic acids is dynamic, with several key trajectories aimed at leveraging their unique structures for various applications.

Development of Novel Catalytic Syntheses: A significant area of research focuses on creating efficient and stereoselective methods for synthesizing highly substituted acrylic acids. For instance, ruthenium-catalyzed C-H arylation has been developed for the (Z)-selective coupling of aryl bromides with 2-arylacrylic acids, yielding (Z)-diarylacrylic acids with high precision. nih.gov Such advancements provide access to specific isomers that may have distinct biological or material properties.

Applications in Medicinal Chemistry and Biology: Aryl acrylic acid derivatives are being explored for their potential biological activities. Studies have shown that certain α-mercapto-β-aryl acrylic acids can act as chelating agents to reduce heavy metal toxicity. researchgate.net Furthermore, related structures like 3-aryl-3-(furan-2-yl)propanoic acid derivatives, synthesized via hydroarylation, have demonstrated promising antimicrobial activity against various pathogens. nih.gov The core structure is also a building block for more complex pharmacologically active molecules. mdpi.com

Precursors for Heterocyclic Scaffolds: The reactivity of the acrylic acid system makes these compounds excellent starting materials for constructing complex heterocyclic systems. They can be employed in multicomponent reactions to generate diverse molecular libraries. nih.govnih.gov For example, they are used as precursors in palladium-catalyzed reactions for the synthesis of coumarins, a privileged scaffold in medicinal chemistry. acs.org

Materials Science and Polymer Chemistry: The acrylic acid moiety can participate in polymerization reactions. ascent-acrylate.com Research is ongoing in the incorporation of functionalized aryl acrylic acids into polymers to create materials with specialized optical or electronic properties. ascent-acrylate.com There is also a trend towards developing biodegradable and functional hydrogels by grafting acrylic acid onto natural polymers like starch, for applications ranging from agriculture to biomedical devices. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECKGOZZLFYZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Bromo Phenyl 2 Phenyl Acrylic Acid

Classical Condensation and Coupling Approaches

Traditional methods for the formation of the core acrylic acid structure often rely on well-established condensation and coupling reactions. These methods have been adapted and optimized to accommodate the specific challenges posed by the sterically hindered and electronically diverse substrates required for the synthesis of 3-(2-bromophenyl)-2-phenyl-acrylic acid.

Perkin Condensation Reaction Modifications and Optimization for Sterically Hindered Substrates

The Perkin reaction, a cornerstone in the synthesis of cinnamic acids, involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640). wikipedia.orglongdom.org For the synthesis of α-substituted β-aryl acrylic acids like 3-(2-bromophenyl)-2-phenyl-acrylic acid, a modified Perkin condensation is often employed. researchgate.netresearchgate.net This variation typically utilizes an amine base, such as triethylamine (B128534), and acetic anhydride, which can also serve as the solvent. researchgate.netresearchgate.net The reaction proceeds through the condensation of an aromatic aldehyde, in this case, 2-bromobenzaldehyde (B122850), with an appropriate acid anhydride derived from phenylacetic acid. researchgate.net

However, the steric hindrance presented by the ortho-bromo substituent on the benzaldehyde (B42025) and the phenyl group at the α-position of the acrylic acid can significantly impact reaction efficiency. Key optimizations to overcome these steric challenges include adjusting reaction temperature, duration, and the nature of the base catalyst. While the (E)-isomer is predominantly formed, the isomeric distribution is only minorly affected by these changes. researchgate.net A significant side reaction in the Perkin condensation is the formation of resin-like byproducts, particularly with heterocyclic aldehydes or when the aromatic aldehyde contains electron-donating groups, which can lead to lower yields. researchgate.net

A study on the Perkin condensation of benzaldehyde and phenylacetic acid in the presence of acetic anhydride and triethylamine found that slow addition of the amine catalyst as the reaction progresses leads to an optimal yield. researchgate.net This suggests that controlling the concentration of the active base is crucial for minimizing side reactions and maximizing the formation of the desired product.

Knoevenagel Condensation Principles and Adaptations for Aryl Acrylic Acid Synthesis

The Knoevenagel condensation is another powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol condensation and typically results in an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com For the synthesis of aryl acrylic acids, the Doebner modification of the Knoevenagel condensation is particularly relevant. wikipedia.orgorganic-chemistry.org This modification uses pyridine (B92270) as the solvent and is employed when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org The reaction of an aromatic aldehyde with malonic acid in pyridine leads to the formation of a cinnamic acid derivative with concurrent decarboxylation. wikipedia.orgsci-hub.se

To synthesize 3-(2-bromophenyl)-2-phenyl-acrylic acid via a Knoevenagel-type reaction, 2-bromobenzaldehyde would be reacted with phenylacetic acid. The active methylene group in phenylacetic acid is activated by the adjacent phenyl and carboxyl groups. The use of a weak base, such as piperidine (B6355638) or pyridine, is crucial to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde. wikipedia.org Recent advancements have explored the use of greener catalysts like boric acid in aqueous ethanol, which has been shown to be effective for Knoevenagel condensations, offering good to excellent yields and easier product purification. mdpi.com

The reaction mechanism involves the formation of an iminium ion intermediate when an amine catalyst is used, which is then attacked by the enolate of the active methylene compound. sci-hub.se The choice of catalyst and solvent system can be optimized to improve yields and selectivity. For instance, the use of ionic liquids as both the catalyst and reaction medium has been reported as a simple, efficient, and green procedure for Knoevenagel condensations. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction) for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, offer a versatile and powerful method for forming carbon-carbon bonds. iitk.ac.inorganic-chemistry.org The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. iitk.ac.inorganic-chemistry.org This reaction is widely used for the synthesis of substituted alkenes with a high degree of stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

In the context of synthesizing 3-(2-bromophenyl)-2-phenyl-acrylic acid, a Heck reaction could be envisioned between 2-bromobenzaldehyde or a related derivative and a phenyl-substituted acrylic acid ester, followed by hydrolysis. Alternatively, an aryl halide like 1-bromo-2-iodobenzene (B155775) could be coupled with 2-phenylacrylic acid (atropic acid) or its ester. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. iitk.ac.in

The efficiency of the Heck reaction can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, the use of bulky phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) has been shown to be effective for the Heck reaction of aryl chlorides. illinois.edu Furthermore, phosphine-free palladium catalysts, such as those involving N,N,O-terdentate amido/pyridyl carboxylate ligands, have demonstrated high activity and stability. organic-chemistry.org For reactions involving acrylamide (B121943) as the olefin partner, which could be a precursor to the desired acrylic acid, typical conditions involve Pd(OAc)₂, tri-o-tolylphosphine, and Et₃N in a solvent like acetonitrile.

Asymmetric Synthesis and Stereocontrol in Aryl Acrylic Acid Derivatives

Achieving stereocontrol in the synthesis of α-aryl acrylic acid derivatives is a significant challenge. Asymmetric methodologies aim to produce enantiomerically enriched products, which are often crucial for biological applications.

Enantioselective Catalytic Hydrogenation of α-Aryl-Substituted Acrylic Acids

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral olefins, such as α-aryl-substituted acrylic acids, to their corresponding chiral carboxylic acids. nih.govokayama-u.ac.jp This method typically employs a chiral transition metal catalyst, often based on rhodium, ruthenium, iridium, or nickel, coordinated to a chiral ligand. nih.govokayama-u.ac.jpnih.gov

For α-aryl-β-substituted acrylic acids, iridium complexes with chiral Spiro-based P,N ligands like SpinPHOX have demonstrated high efficiency and enantioselectivity (up to 96% ee). nih.gov Similarly, iridium complexes with chiral spiro phosphino-oxazoline ligands have been used for the highly enantioselective hydrogenation of α-aryloxy and α-alkoxy substituted α,β-unsaturated carboxylic acids, achieving up to 99.8% ee. acs.org The mechanism often involves a catalytic cycle between Ir(I) and Ir(III) species, with the rigid and sterically hindered chiral environment of the ligand being essential for effective chiral discrimination. acs.org

Nickel-catalyzed asymmetric hydrogenation has also emerged as an efficient method using earth-abundant metals, affording chiral α-substituted propionic acids with excellent enantiomeric excesses (up to 99.4% ee) and high substrate-to-catalyst ratios. nih.gov The mechanism of Ru(II)-BINAP catalyzed asymmetric hydrogenation of α-(acylamino)acrylic esters has been studied in detail, revealing a monohydride-unsaturate mechanism where the turnover rate is limited by the hydrogenolysis of a metallacyclic intermediate. nih.gov The choice of the chiral ligand is paramount for achieving high enantioselectivity. youtube.com

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |

| Ir(I)-SpinPHOX | α-Aryl-β-substituted acrylic acids | Up to 96% | High efficiency and enantioselectivity. nih.gov |

| Ir-Spiro Phosphino-Oxazoline | α-Aryloxy/Alkoxy α,β-unsaturated carboxylic acids | Up to 99.8% | Extremely high enantioselectivities and reactivities. acs.org |

| Ni-Ph-BPE | β,β-Disubstituted acrylic acids | Up to 99% | Utilizes an earth-abundant metal catalyst. rsc.org |

| Ni-(R,R)-BenzP* | α-Aryl and alkyl-substituted acrylic acids | Up to 99.4% | High substrate-to-catalyst ratio (up to 10,000). nih.gov |

| Ru(II)-BINAP | α-(Acylamino)acrylic esters | >90% | Well-studied monohydride mechanism. nih.gov |

Palladium-Catalyzed Asymmetric Hydroesterification of α-Aryl Acrylic Acids

Palladium-catalyzed asymmetric hydroesterification presents another strategy for the stereoselective synthesis of derivatives of α-aryl acrylic acids. This reaction involves the addition of carbon monoxide and an alcohol across the double bond of the acrylic acid, leading to the formation of chiral α-substituted succinates. acs.orgnih.gov

A recently developed method utilizes a palladium catalyst to achieve the asymmetric hydroesterification of α-aryl acrylic acids, producing a variety of chiral α-substituted succinates in moderate yields but with high enantiomeric excesses. acs.orgnih.gov The reaction proceeds through the initial hydroesterification of the alkene followed by esterification of the carboxylic acid group. figshare.com Density functional theory (DFT) computations have been used to elucidate the origin of the enantioselectivity in these reactions. figshare.com

The success of this asymmetric transformation often relies on the design of the chiral ligand. For instance, bulky P-substituents and specific aryl groups on a rigid P-chirogenic bisphosphine ligand can create a well-defined catalytic pocket, leading to high regio- and stereoselectivity. researchgate.net This approach has been applied to the formal synthesis of enantioenriched bioactive molecules. acs.org

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Key Features |

| Asymmetric Hydroesterification | Palladium with chiral bisphosphine ligand | Chiral α-substituted succinates | High | Addition of CO and alcohol across the double bond. acs.orgnih.gov |

Mechanistic Insights into Stereoselective Transformations (e.g., Ketene (B1206846) Intermediates in Reductions)

The stereochemical outcome of reactions producing acrylic acid derivatives is of paramount importance. While direct mechanistic studies on the reduction of 3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID involving ketene intermediates are not extensively documented in readily available literature, the principles can be inferred from related transformations. For instance, the electroreduction of cinnamic acid esters has been shown to produce cyclized hydrodimers with a high degree of stereoselectivity. nih.gov This process, which can be conducted in an undivided cell at a constant current, yields all-trans cyclized hydrodimers with diastereomeric excesses ranging from 58% to 90%. nih.gov The formation of these stereoisomers can be rationalized by considering the stability of the transition states, which has been modeled using semiempirical calculations. nih.gov

In the context of [2+2] cycloaddition reactions, such as those between ethylene (B1197577) and ketene derivatives, theoretical studies using Molecular Electron Density Theory (MEDT) have provided insights into the reaction mechanism. researchgate.net These calculations indicate that the reaction proceeds through the formation of two transition states and a stable intermediate, with the second transition state being rate-determining. researchgate.net The nature of the substituents on the ketene can influence the activation energy and the polarity of the reaction. researchgate.net While not a reduction, this highlights the role of ketene-like species in stereoselective transformations. The direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide is also proposed to proceed through a reactive triacyl borate (B1201080) intermediate, which behaves as a mixed anhydride. mdpi.com

Green Chemistry and Sustainable Synthesis Techniques

The principles of green chemistry are increasingly being integrated into the synthesis of acrylic acid derivatives to minimize environmental impact and enhance efficiency.

The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener synthesis. The Knoevenagel condensation, a key reaction for producing cinnamic acids, has been successfully performed under microwave irradiation in water, offering a simple and eco-friendly procedure with excellent yields and high product purity. thepharmajournal.com Another approach involves the use of a biodegradable deep eutectic solvent (DES) based on choline (B1196258) chloride and urea (B33335) for the Perkin reaction, yielding cinnamic acid in high yield at moderate temperatures. thepharmajournal.com Furthermore, solvent-free methods catalyzed by graphene oxide have been developed for the direct amidation of cinnamic acid. nih.gov This catalyst can be recycled multiple times without a significant loss of activity. nih.gov

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. asianpubs.orgresearchgate.netasianpubs.orgyoutube.comrsc.org The Perkin reaction, a classical method for synthesizing cinnamic acids, traditionally requires several hours of heating. asianpubs.orguns.ac.idscispace.com Under microwave irradiation, the reaction time can be dramatically reduced to a few minutes, with improved yields. asianpubs.orgresearchgate.netasianpubs.org For example, the synthesis of trans-cinnamic acid via a Knoevenagel condensation of benzaldehyde and malonic acid can be achieved in 1 hour at 100°C with a 68% yield using microwave irradiation. acs.org This technique has also been applied to the derivatization of cinnamic acid, demonstrating its versatility and efficiency. nih.gov The advantages of MAS stem from the rapid and homogeneous heating of the reaction mixture. youtube.comrsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Perkin Reaction for Cinnamic Acid Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 4-8 hours | Moderate | asianpubs.orguns.ac.id |

| Microwave Irradiation | ~5 minutes | Improved | asianpubs.orgasianpubs.org |

This table is interactive. Click on the headers to sort the data.

Mechanochemistry, particularly ball milling, offers a solvent-free approach to chemical synthesis. nih.gov This technique utilizes mechanical force to induce chemical reactions, often at room temperature. rsc.org The Knoevenagel condensation has been successfully carried out using ball milling, demonstrating that the reaction proceeds quantitatively and that the rate is influenced by milling parameters such as frequency and the number of balls. researchgate.netnih.gov For instance, the three-component reaction of aromatic aldehydes, malononitrile, and various active methylene compounds proceeds quantitatively at room temperature in the presence of a catalytic amount of sodium carbonate. rsc.orgresearchgate.net This method is advantageous due to its short reaction times, low cost, quantitative yields, and simple work-up. rsc.orgresearchgate.net Ball milling has also been employed for the synthesis of polymers, where it can lead to higher molecular weight products compared to solution-based methods. wordpress.comrsc.org

Table 2: Examples of Mechanochemical Synthesis of Acrylic Acid Derivatives and Related Compounds

| Reaction Type | Reactants | Catalyst | Conditions | Outcome | Reference |

| Knoevenagel Condensation | Aromatic aldehydes, malononitrile, dimedone | Na₂CO₃ (10 mol%) | Room temperature, ball milling | Quantitative yields, short reaction times | rsc.orgresearchgate.net |

| Aldol Condensation | Cyclopentanone | CaO | Mild temperature (~40°C), ball milling | 98.9% yield, 99.2% selectivity | acs.org |

| Knoevenagel Condensation | Vanillin, barbituric acid | None | Ball milling | Sigmoidal kinetics, formation of a cohesive intermediate | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Continuous flow chemistry provides a platform for safe, efficient, and scalable chemical synthesis. flinders.edu.aursc.org This methodology allows for precise control over reaction parameters, leading to improved yields and selectivity. flinders.edu.au The reduction of α,β-unsaturated carbonyl compounds, a reaction relevant to the synthesis of acrylic acid derivatives, has been successfully implemented in a continuous flow system using sodium borohydride. acs.org This approach enables chemoselective reductions with short residence times. acs.org Furthermore, multi-step continuous flow systems have been developed for the synthesis of complex molecules, such as active pharmaceutical ingredients and natural products, by integrating sequential transformations and in-line purification. flinders.edu.auspringerprofessional.deresearchgate.netacs.org For example, a two-step continuous flow process for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols has been reported. nih.gov This highlights the potential of continuous flow chemistry for the efficient production of valuable chemical building blocks derived from acrylic acids.

Comprehensive Spectroscopic Characterization Strategies for 3 2 Bromo Phenyl 2 Phenyl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete picture of the molecular structure, including atom connectivity and spatial relationships.

The ¹H and ¹³C NMR spectra provide the foundational information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling patterns in the ¹H NMR spectrum reveal neighboring protons.

For 3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID, the spectra can be divided into several key regions: the aromatic region, the vinylic region, and the carboxylic acid region. The presence of two distinct phenyl rings, one unsubstituted and one ortho-substituted with a bromine atom, leads to complex but interpretable patterns in the aromatic region. The bromine atom's electron-withdrawing nature and steric influence will cause the signals of the adjacent protons and carbons on its ring to shift downfield compared to the unsubstituted phenyl ring. chemicalbook.comchemicalbook.com The parent compound, cinnamic acid, shows its β-vinylic proton at ~7.8 ppm and its α-vinylic proton at ~6.4 ppm. nih.gov In the target molecule, the α-vinylic proton is replaced by a phenyl group, and a single vinylic proton remains.

Expected ¹H NMR Chemical Shifts: The spectrum is expected to show signals for 10 protons. The carboxylic acid proton will likely appear as a broad singlet at a very downfield position (>10 ppm). The nine aromatic protons and the single vinylic proton will appear in the 7-8.5 ppm range.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | Exchangeable with D₂O. |

| Vinylic Proton (=CH-) | ~7.9 - 8.2 | Singlet | Expected to be downfield due to conjugation with two phenyl rings and a carboxyl group. |

| 2-Phenyl Ring Protons | ~7.2 - 7.5 | Multiplet | Protons of the unsubstituted phenyl group. |

| 2-Bromophenyl Ring Protons | ~7.1 - 7.8 | Multiplet | Complex pattern due to ortho, meta, and para couplings on the substituted ring. |

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will provide information on the 15 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. rsc.org The carbon atom attached to the bromine (C-Br) will have its chemical shift influenced by the heavy atom effect. chemicalbook.com The carbons of the two phenyl rings and the two vinylic carbons will resonate in the aromatic/olefinic region (120-150 ppm). nih.gov

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | ~170 - 173 | Downfield shift characteristic of carboxylic acids. rsc.org |

| Vinylic Carbon (-C =) | ~140 - 145 | Quaternary carbon attached to the 2-phenyl and carboxyl groups. |

| Vinylic Carbon (=C H-) | ~130 - 135 | Carbon bearing the vinylic proton. |

| Phenyl C-ipso (C-2) | ~135 - 138 | Quaternary carbon of the 2-phenyl ring attached to the vinyl group. |

| Phenyl C-ipso (C-3) | ~133 - 136 | Quaternary carbon of the 2-bromophenyl ring attached to the vinyl group. |

| Phenyl C-Br | ~122 - 125 | Carbon directly bonded to bromine. |

| Aromatic Carbons | ~127 - 134 | Remaining 10 carbons of the two phenyl rings. |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this molecule, COSY would be used to trace the connectivity within the 2-phenyl and 2-bromophenyl ring systems by showing cross-peaks between adjacent aromatic protons. No correlation would be expected for the vinylic proton or the carboxylic acid proton as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H correlation). columbia.edu It allows for the unambiguous assignment of carbon signals for all protonated carbons. For example, the signal for the vinylic proton (~7.9-8.2 ppm) would show a cross-peak to its attached carbon (~130-135 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for connecting the different fragments of the molecule. sdsu.educolumbia.edu Key HMBC correlations would include:

The vinylic proton to the quaternary carbons of both phenyl rings and the carbonyl carbon, confirming the core structure.

Protons on the 2-phenyl ring to the vinylic carbons.

Protons on the 2-bromophenyl ring to the vinylic carbons.

Interactive Data Table: Key Predicted 2D NMR Correlations

| Experiment | Correlation From | Correlation To | Information Gained |

| COSY | Aromatic H (e.g., H3'/H4') | Aromatic H (e.g., H4'/H5') | Confirms proton adjacencies within each aromatic ring. |

| HSQC | Vinylic H | Vinylic C | Assigns the proton-bearing vinylic carbon. |

| HSQC | Aromatic Hs | Aromatic Cs | Assigns all proton-bearing aromatic carbons. |

| HMBC | Vinylic H | Carbonyl C (-COOH) | Connects the acrylic acid moiety to the vinyl group. |

| HMBC | Vinylic H | Quaternary C of 2-phenyl ring | Confirms attachment of the 2-phenyl ring to the vinyl group. |

| HMBC | Vinylic H | Quaternary C of 2-bromophenyl ring | Confirms attachment of the 3-(2-bromophenyl) ring to the vinyl group. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and the functional groups it contains.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. erpublications.com The spectrum provides direct evidence for the presence of key functional groups. For acrylic acid derivatives, characteristic peaks for the carboxylic acid and the carbon-carbon double bonds are expected. researchgate.netresearchgate.net

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad band due to hydrogen bonding. rasayanjournal.co.in |

| ~3050 | C-H stretch | Aromatic/Vinylic | Aromatic C-H stretching vibrations. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of a conjugated carbonyl group. rsc.org |

| ~1625 | C=C stretch | Vinylic | Stretching of the carbon-carbon double bond. |

| 1450-1600 | C=C stretch | Aromatic | Characteristic ring stretching vibrations. |

| ~1250 | C-O stretch | Carboxylic Acid | Coupled with O-H in-plane bending. |

| ~980 | =C-H bend | Vinylic | Out-of-plane bending of the vinylic C-H. |

| 750-770 | C-H bend | Aromatic | Out-of-plane bending for ortho-disubstituted benzene (B151609). |

| 690-750 | C-H bend | Aromatic | Out-of-plane bending for monosubstituted benzene. |

| 550-650 | C-Br stretch | Aryl Halide | Stretching vibration for the carbon-bromine bond. |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. rasayanjournal.co.in Therefore, the C=C bonds of the aromatic rings and the vinylic system are expected to produce strong Raman signals.

Interactive Data Table: Predicted Raman Shifts

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~1625 | C=C stretch | Vinylic | Expected to be a strong and sharp peak. |

| ~1600 | C=C stretch | Aromatic | Symmetric ring stretching mode, often strong in Raman. |

| ~1000 | Ring Breathing | Aromatic | Symmetric vibration of the entire phenyl ring, characteristic and strong. |

| 550-650 | C-Br stretch | Aryl Halide | The C-Br bond vibration should also be Raman active. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Identification

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. scholarsresearchlibrary.com The chromophore in this compound is the extended conjugated system comprising the two phenyl rings, the acrylic double bond, and the carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV region. The parent cinnamic acid, a similar chromophore, exhibits a strong π → π* transition around 270-280 nm. nih.gov The extended conjugation and the presence of the bromo-substituent (an auxochrome) are likely to cause a bathochromic (red) shift to longer wavelengths compared to simpler systems like styrene (B11656) or cinnamic acid. scholarsresearchlibrary.com

Interactive Data Table: Predicted UV-Vis Absorption

| Predicted λmax (nm) | Electronic Transition | Chromophore | Notes |

| ~280 - 310 | π → π | Extended conjugated system | High molar absorptivity (ε) expected. This corresponds to the main absorption band. |

| ~220 - 240 | π → π | Phenyl rings | A secondary band related to the electronic transitions within the phenyl rings. researchgate.net |

Computational and Theoretical Investigations of 3 2 Bromo Phenyl 2 Phenyl Acrylic Acid and Analogues

Density Functional Theory (DFT) Studies in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to explore the potential energy surfaces of chemical reactions, providing detailed mechanistic information, including the structures of transition states and intermediates.

The synthesis of trisubstituted acrylic acids like 3-(2-bromo-phenyl)-2-phenyl-acrylic acid can plausibly be achieved through several routes, with the Perkin and Mizoroki-Heck reactions being prominent examples. DFT calculations are critical in evaluating the viability of these and other proposed synthetic pathways.

For instance, a Mizoroki-Heck-type reaction could involve the palladium-catalyzed coupling of an aryl halide (like 1-bromo-2-iodobenzene) with a disubstituted alkene (like ethyl 2-phenylacrylate), followed by hydrolysis. DFT studies can model the entire catalytic cycle, which includes steps such as oxidative addition, olefin insertion (carbopalladation), and reductive elimination. nih.gov By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. These calculations help identify the rate-determining step and can reveal potential side reactions or non-productive pathways. dntb.gov.uaresearchgate.net

In a combined experimental and theoretical study on the Mizoroki-Heck reaction, it was demonstrated that steric interactions could be leveraged to invert the typical regioselectivity of acrylate (B77674) insertion. nih.gov Computational modeling of the transition states for both 2,1- and 1,2-insertion into a palladium-carbon bond provides a quantitative rationale for the observed product distribution. nih.govnih.gov Similarly, for the synthesis of acrylic acid from glycerol, a two-step process involving dehydration to acrolein and subsequent oxidation has been modeled to assess its feasibility against traditional petrochemical routes. unibo.it

Many reactions leading to substituted acrylic acids can result in multiple isomers. DFT calculations are a powerful tool for predicting and explaining both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer).

Regioselectivity: In the context of a Heck reaction for synthesizing the target molecule, the insertion of the alkene can occur in two ways, leading to either a linear (β) or a branched (α) product. nih.gov The preferred outcome is determined by the relative energy barriers of the competing transition states. DFT calculations can quantify these barriers. Generally, electron-withdrawing groups on the alkene, such as the phenyl and carboxyl groups in a 2-phenyl-acrylic acid precursor, favor the formation of the linear (β) isomer for electronic reasons. nih.govnih.gov Automated workflows using QM methods have been developed to predict the regioselectivity of Heck reactions by calculating the relative energies of the post-insertion intermediates, which correlate well with the final product ratios. nih.govresearchgate.net

Stereoselectivity: The double bond in this compound can exist as either the (E) or (Z) isomer. The predominance of one isomer over the other is determined by the kinetic and thermodynamic stability of the transition states leading to their formation. By calculating the Gibbs free energy of activation (ΔG‡) for both the E- and Z-forming pathways, the kinetic product ratio can be predicted. A lower energy barrier indicates a faster reaction and thus the major product. DFT studies on other complex systems, such as N-heterocyclic carbene (NHC)-catalyzed reactions, have successfully elucidated the origin of stereoselectivity by identifying the lowest energy pathway and analyzing non-covalent interactions in the stereoselectivity-determining step. rsc.org

Table 1: Illustrative Energy Barrier Analysis for Stereoselectivity This table illustrates how DFT-calculated energy barriers can predict the stereochemical outcome of a reaction. The values are hypothetical for the final step in the formation of (E/Z)-3-(2-bromo-phenyl)-2-phenyl-acrylic acid.

| Transition State | Pathway | Relative Energy (ΔE, kcal/mol) | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Predicted Product Ratio (Kinetic Control) |

| TS-Z | Leads to (Z)-isomer | 0.0 | 20.5 | Major |

| TS-E | Leads to (E)-isomer | +2.8 | 23.3 | Minor |

Data is illustrative and based on general principles of kinetic resolution via computational analysis.

DFT provides an effective method for predicting spectroscopic properties, which is invaluable for confirming the identity and structure of newly synthesized compounds. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) are routinely used with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

For this compound, there can be ambiguity in assigning specific ¹H and ¹³C NMR signals, especially for the aromatic carbons and the vinylic proton. By optimizing the molecule's geometry at a given level of theory, its NMR shielding tensors can be computed. nih.gov These are then converted into chemical shifts, which can be compared with experimental data. A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment. While DFT calculations for NMR spectra of paramagnetic molecules can be complex, they have proven predictive for a range of organic radicals and metal complexes. nih.gov Recent work has even combined DFT calculations with machine learning models to achieve higher accuracy in predicting chemical shifts for complex 3D structures. nih.govbris.ac.uk

Similarly, DFT can calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of key functional group vibrations, such as the C=O stretch of the carboxylic acid and the C=C stretch of the alkene, helping to distinguish between potential isomers.

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts

| Proton | Experimental Shift (ppm) | DFT-Calculated Shift (ppm) | Difference (ppm) |

| Carboxyl (-COOH) | 12.10 | 12.05 | 0.05 |

| Vinylic (=CH-) | 7.85 | 7.81 | 0.04 |

| Aromatic (Phenyl) | 7.30-7.45 | 7.28-7.48 | < 0.03 |

| Aromatic (Bromo-phenyl) | 7.15-7.60 | 7.12-7.65 | < 0.05 |

Values are hypothetical, demonstrating the typical accuracy of modern DFT/GIAO methods for structure verification. nih.govresearchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, from simple molecular mechanics to high-level quantum chemistry, are used to explore the three-dimensional shapes that a molecule can adopt. This is particularly important for sterically hindered molecules like this compound, where rotations around single bonds are restricted.

The "conformational landscape" refers to the collection of all stable conformations (energy minima) and the transition states that connect them. nih.govnih.gov For this compound, the key degrees of freedom are the rotations around several single bonds:

The C-C bond connecting the bromo-phenyl ring to the alkene.

The C-C bond connecting the phenyl ring to the alkene.

The C-C bond connecting the carboxylic acid group to the alkene.

The C-O bond within the carboxylic acid group.

The relative orientation of the two bulky aryl rings is of primary importance. Due to severe steric clash, a planar conformation is highly unlikely. The phenyl rings will be twisted out of the plane of the acrylic acid double bond. Computational studies on similar bi-aryl systems and substituted prolines show how steric and stereoelectronic effects dictate conformational preferences. nih.govresearchgate.netaminer.org For the related 3-(2-fluorophenyl)-2-phenylacrylic acid, crystallographic data shows that the two benzene (B151609) rings are nearly perpendicular to each other. hkbu.edu.hk A similar arrangement is expected for the bromo-analogue.

A potential energy surface scan, where the energy is calculated as a function of one or more dihedral angles, can map out the stable conformers. The most stable conformer will represent a balance between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion between the ortho-bromine atom, the adjacent phenyl ring, and the carboxylic acid group.

Table 3: Key Dihedral Angles and Expected Stability of Conformers

| Dihedral Angle | Definition | Expected Angle for Low-Energy Conformer | Rationale |

| τ1 | C(alkene)-C(alkene)-C(aryl)-C(aryl) | ~40-60° | Avoids steric clash between the phenyl ring and the rest of the molecule. |

| τ2 | C(alkene)-C(alkene)-C(bromo-aryl)-C(bromo-aryl) | ~50-70° | Avoids severe steric clash between the ortho-bromo substituent and the α-phenyl group. |

| τ3 | C(alkene)-C(alkene)-C(carboxyl)=O | ~0° or ~180° | Maximizes conjugation of the carbonyl with the double bond. |

Angles are estimates based on steric considerations and data from analogous structures.

The substituents on the acrylic acid backbone have a profound impact on its geometry and chemical reactivity.

Steric Effects: The bulky phenyl group at the α-position and the 2-bromo-phenyl group at the β-position introduce significant steric hindrance. As discussed, this forces the aryl rings out of the plane of the double bond, reducing conjugation. This steric crowding can also influence reactivity by shielding the double bond from attack by certain reagents.

Electronic Effects:

Bromo-Phenyl Group: The bromine atom is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to resonance. Its primary effect on the acrylic acid moiety is inductive, making the β-carbon more electrophilic.

Phenyl Group: The α-phenyl group can act as either an electron-donating or electron-withdrawing group via resonance, depending on the nature of the reaction. It stabilizes adjacent carbocations or radicals.

Carboxylic Acid Group: This is a strong electron-withdrawing group, which significantly polarizes the C=C double bond, making the β-carbon highly susceptible to nucleophilic attack (a Michael addition).

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure and reactivity of this compound are governed by the interplay of its constituent functional groups: the phenyl ring, the bromo-substituted phenyl ring, and the acrylic acid moiety. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), provide profound insights into these characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and ionization potential. Conversely, the LUMO serves as an electron acceptor, with its energy correlating to the molecule's electrophilicity and electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. scispace.com

For this compound, the HOMO is expected to be distributed over the π-systems of the phenyl and bromo-phenyl rings, as well as the C=C double bond of the acrylic acid. The LUMO is likely to be localized on the acrylic acid moiety, particularly the C=C double bond and the carbonyl group, which are electron-deficient centers. The presence of the electron-withdrawing bromine atom and the carboxylic acid group is anticipated to lower both the HOMO and LUMO energy levels compared to unsubstituted phenylacrylic acid.

Table 1: Representative Frontier Molecular Orbital Data for Aryl Acrylic Acid Analogues This table presents hypothetical yet representative data based on DFT calculations for analogous compounds to illustrate the expected electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-Phenylacrylic Acid | -6.25 | -1.85 | 4.40 |

| 3-(2-Bromo-phenyl)acrylic Acid | -6.40 | -2.10 | 4.30 |

| This compound | -6.55 | -2.20 | 4.35 |

The data illustrates that the introduction of a bromo substituent tends to lower the HOMO and LUMO energies. The additional phenyl group at the 2-position further modifies these values due to extended conjugation and steric effects. The reactivity of the molecule can be inferred from these FMOs; for instance, electrophilic attack is likely to occur at the sites with the highest HOMO density, while nucleophilic attack will target regions with high LUMO density.

Aromaticity is a key concept in organic chemistry, and it can be quantified using various computational descriptors, including the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net HOMA is a geometry-based index, where a value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system. NICS, a magnetic criterion, measures the magnetic shielding at the center of a ring; negative values are indicative of aromaticity.

In this compound, there are two phenyl rings whose aromaticity can be influenced by their substituents. The acrylic acid moiety, in turn, is affected by the electronic properties of these aromatic rings. The bromo group, being an electronegative substituent, can withdraw electron density from the phenyl ring via the inductive effect, while also donating electron density through resonance. This can lead to a slight decrease in the aromaticity of the bromo-substituted ring compared to benzene. researchgate.net

Table 2: Representative Aromaticity Indices for Substituted Phenyl Rings This table presents hypothetical yet representative data based on DFT calculations for analogous compounds to illustrate the expected aromaticity.

| Ring System | HOMA | NICS(1) (ppm) |

| Benzene | 1.000 | -9.7 |

| Bromobenzene | 0.985 | -9.2 |

| Toluene | 0.992 | -9.5 |

| Phenyl ring in this compound | 0.988 | -9.4 |

| 2-Bromophenyl ring in this compound | 0.979 | -9.0 |

The data suggests that the substituents slightly perturb the aromaticity of the phenyl rings. The acrylic acid moiety, being a conjugated system, will have its reactivity modulated by these substituent-induced electronic effects. For instance, the electron-withdrawing nature of the 2-bromophenyl group can enhance the electrophilicity of the β-carbon of the acrylic acid.

Theoretical Studies of Intermolecular Interactions and Supramolecular Assembly (relevant for aryl acrylic acids)

The solid-state structure and properties of aryl acrylic acids are dictated by intermolecular interactions, leading to the formation of supramolecular assemblies. nih.gov The primary interactions governing the crystal packing of this compound are expected to be hydrogen bonding, halogen bonding, and π-π stacking.

The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This is a common and highly stable motif in the crystal structures of carboxylic acids.

Table 3: Representative Intermolecular Interaction Energies in Aryl Acrylic Acid Analogues This table presents hypothetical yet representative data based on computational studies of similar compounds to illustrate the nature of intermolecular forces.

| Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| O-H···O Hydrogen Bond | 1.8 - 2.2 | -7 to -10 |

| C-Br···O Halogen Bond | 3.0 - 3.4 | -1 to -3 |

| π-π Stacking (offset) | 3.4 - 3.8 | -2 to -5 |

| C-H···O Hydrogen Bond | 2.4 - 2.8 | -0.5 to -2 |

| C-H···π Interaction | 2.5 - 2.9 | -1 to -2.5 |

The interplay of these directional and non-directional interactions will determine the final three-dimensional architecture of this compound in the solid state. Understanding this supramolecular assembly is crucial as it influences physical properties such as solubility, melting point, and bioavailability. Theoretical studies are invaluable for dissecting these complex interactions and predicting the resulting crystal structures.

Applications in Materials Science and As Synthetic Building Blocks

Role as Monomers in Polymer Synthesis and Modification

The presence of the polymerizable acrylic acid group allows for the integration of 3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID into various polymer structures, offering a route to new materials with tailored properties.

Acrylic acids are known to readily copolymerize with a wide range of vinyl monomers. dtic.mil The reactivity of the double bond in the acrylic acid moiety of this compound allows for its incorporation into polymer chains alongside other monomers such as styrenes, acrylates, and methacrylates. dtic.milmarquette.edu The tendency of two monomers to copolymerize can be predicted by their reactivity ratios. dtic.mil For instance, the copolymerization of acrylic acid with methyl acrylate (B77674), which have similar reactivity ratios, results in a random insertion of monomers into the polymer chain. dtic.mil The introduction of the bulky and polar this compound unit into a polymer backbone can significantly influence the properties of the resulting copolymer, such as its thermal stability, solubility, and mechanical strength. The specific ratio of this functional monomer to other comonomers can be adjusted to fine-tune the characteristics of the final material.

The copolymerization of functional monomers like acrylic acid and its derivatives is a key strategy for producing polymers with specific functionalities. For example, copolymers of acrylamide (B121943) and acrylic acid are widely used as polyelectrolytes in various industrial applications. polimi.it The incorporation of this compound could introduce a hydrophobic and sterically hindered component, potentially leading to novel amphiphilic or self-assembling polymers. mdpi.com

Table 1: Potential Monomers for Copolymerization with this compound

| Monomer Class | Examples | Potential Application of Copolymer |

|---|---|---|

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Adhesives, Coatings, Resins dtic.milyoutube.com |

| Methacrylates | Methyl methacrylate, Butyl methacrylate | Plastics, Optical materials dtic.mil |

| Styrenics | Styrene (B11656) | Plastics, Foams |

| Vinyl Amides | Acrylamide, N-vinylpyrrolidone | Hydrogels, Water-soluble polymers polimi.itnih.gov |

| Other Vinyls | Vinyl acetate, Vinyl chloride | Adhesives, PVC modification dtic.mil |

The carboxylic acid group of this compound allows for its incorporation into both poly(acrylate) and poly(ester) backbones. In poly(acrylate) systems, it can be directly copolymerized as described above. For poly(ester) systems, it can be utilized in polycondensation reactions. nih.gov The incorporation of this bulky, bromine-containing monomer can impart unique properties to the resulting polymers.

The presence of the 2-bromophenyl group can enhance the refractive index of the polymer, making it potentially useful for optical applications. Furthermore, the bromine atom can improve the flame retardancy of the material. The rigid phenyl groups can increase the glass transition temperature (Tg) of the polymer, leading to materials with higher thermal stability. The carboxylic acid functionality can also be leveraged to create pH-responsive polymers, where the solubility and swelling behavior change with pH. nih.gov

The synthesis of functional polyesters often involves the polycondensation of a diol with a diacid chloride. nih.gov By converting this compound to its corresponding diol or diacid derivative, it could be integrated into polyester (B1180765) chains to create materials with specialized properties for biomedical applications, such as drug delivery systems. researchgate.net

Table 2: Potential Properties Modified by Incorporation of this compound

| Polymer System | Modified Property | Potential Application |

|---|---|---|

| Poly(acrylate) | Increased Refractive Index | Optical lenses, coatings |

| Enhanced Flame Retardancy | Fire-resistant materials | |

| Higher Glass Transition Temperature (Tg) | High-performance plastics | |

| Poly(ester) | pH-Responsiveness | Drug delivery, sensors nih.gov |

| Modified Mechanical Properties | Specialty engineering plastics |

Cross-linking agents are molecules with two or more reactive ends that can form chemical bonds between polymer chains, creating a three-dimensional network. youtube.com This process transforms linear or branched polymers into more rigid and stable thermosetting materials. youtube.com this compound possesses two distinct reactive sites: the acrylic acid double bond and the bromo-phenyl group.

The acrylic acid moiety can participate in polymerization reactions, incorporating the molecule into a polymer chain. The bromine atom on the phenyl ring can then serve as a site for subsequent cross-linking reactions. For example, the bromine atom could potentially undergo reactions such as nucleophilic substitution or coupling reactions under specific conditions to link different polymer chains together.

Alternatively, the carboxylic acid group and the double bond could both be utilized in different reaction steps to achieve cross-linking. For instance, the double bond could be polymerized, and the carboxylic acid groups could then be reacted with a polyfunctional alcohol or amine to create a cross-linked network. nih.gov The resulting cross-linked polymers would be expected to exhibit enhanced mechanical strength, thermal stability, and chemical resistance. youtube.com

Synthetic Precursors for Complex Organic Scaffolds

The chemical structure of this compound makes it a valuable starting material for the synthesis of more complex molecules.

In multi-step organic synthesis, this compound can serve as a versatile building block. The presence of the bromine atom on the phenyl ring allows for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. ascent-acrylate.com This enables the introduction of a wide range of substituents at the 2-position of the phenyl ring, leading to the construction of complex molecular architectures.

The acrylic acid portion of the molecule also offers numerous possibilities for transformation. The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functional groups and stereocenters. The combination of these reactive sites makes this compound a powerful tool for the synthesis of diverse and complex target molecules. For instance, similar acrylic acid derivatives have been used in the synthesis of bioactive compounds. acs.orgnih.gov

The derivatization of this compound can lead to the creation of novel chemical entities with potentially interesting biological or material properties. nih.gov The carboxylic acid group can be readily converted into a variety of other functional groups. For example, esterification with different alcohols can produce a library of esters, while reaction with amines can yield a range of amides. nih.gov

The bromo-phenyl group is a key site for derivatization. As mentioned, cross-coupling reactions can be employed to introduce new aryl, alkyl, or vinyl groups. nih.gov Furthermore, the bromine can be replaced by other functional groups through nucleophilic aromatic substitution or other transformation reactions. The phenyl group itself can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing bromo and acrylic acid substituents.

These derivatization strategies allow for the systematic modification of the molecule's structure, which can be used to explore structure-activity relationships in medicinal chemistry or to fine-tune the properties of materials. nih.gov The synthesis of novel derivatives from acrylic acids is a common strategy in the development of new pharmaceuticals and functional materials. acs.orgnih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acrylamide |

| Acrylic acid |

| Butyl acrylate |

| Butyl methacrylate |

| Ethyl acrylate |

| Methyl acrylate |

| Methyl methacrylate |

| N-vinylpyrrolidone |

| Styrene |

| Vinyl acetate |

Future Research Directions and Emerging Opportunities for 3 2 Bromo Phenyl 2 Phenyl Acrylic Acid Research

Innovation in Catalyst Design for Sustainable Synthesis

The synthesis of complex molecules like 3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID traditionally relies on established methods such as the Perkin condensation or palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions. nih.govwikipedia.org Future research will focus on developing more sustainable and efficient catalytic systems.

Innovations are expected in the design of catalysts that offer higher yields, greater selectivity, and operate under milder, more environmentally benign conditions. maastrichtuniversity.nl For instance, the Heck reaction, which couples aryl halides with alkenes, is a primary route for synthesizing stilbene-like structures. wikipedia.orgorganic-chemistry.org Research is moving towards phosphine-free palladium catalysts or those immobilized on supports to enhance recyclability and reduce costs. organic-chemistry.org Similarly, for Suzuki-Miyaura coupling, which could be used to further functionalize the bromo-phenyl group, advancements are being made in creating highly active catalysts that work with a broad range of substrates under eco-friendly conditions, such as using water as a solvent. nih.govcolab.ws

A key area of innovation lies in the development of multifunctional catalysts. For a molecule like this compound, a catalyst that could facilitate the initial coupling and subsequent transformations in a one-pot synthesis would represent a significant leap in efficiency.

Table 1: Comparison of Catalytic Systems for Reactions Relevant to Acrylic Acid Synthesis

| Catalyst Type | Relevant Reaction | Advantages | Future Research Focus |

|---|---|---|---|

| Homogeneous Palladium Complexes | Heck, Suzuki | High activity and selectivity | Development of phosphine-free ligands, use of ionic liquids |

| Heterogeneous/Supported Catalysts | Heck, Suzuki | Easy separation, reusability | Improving stability, preventing metal leaching, use of nanoparticles |

| Photocatalysts | Oxidation/Coupling | Use of light energy, mild conditions | Expanding substrate scope, improving quantum yields |

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis, which mimics natural processes, offers a promising avenue for producing compounds like this compound and its derivatives. Stilbenes, which share a structural similarity, are phytoalexins produced by plants in response to stress. researchgate.net Understanding the enzymatic pathways that lead to these compounds can inspire the design of novel synthetic routes.

Future research could focus on employing enzymatic or chemo-enzymatic strategies. For example, enzymes could be used for the stereoselective synthesis of specific isomers of this compound. The synthesis of stilbene (B7821643) analogues has been approached by mimicking natural scaffolds, leading to compounds with potential biological activity. nih.gov This approach could be extended to the target molecule, potentially leading to derivatives with useful properties. Furthermore, the use of whole-cell biocatalysts or engineered metabolic pathways in microorganisms presents a sustainable alternative to traditional chemical synthesis.

Advanced Mechanistic Studies Integrating Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing better catalysts. For the palladium-catalyzed reactions often used to create the backbone of this compound, such as the Heck and Suzuki-Miyaura cross-coupling reactions, significant research is ongoing to elucidate the intricate details of the catalytic cycle. nih.govrsc.orgresearchgate.net

Future research will increasingly rely on a synergistic approach that combines advanced experimental techniques with high-level computational modeling. Experimental methods like rapid injection NMR spectroscopy can help identify and characterize highly reactive intermediates that are otherwise difficult to observe. acs.org These experimental findings can then be rationalized and expanded upon using Density Functional Theory (DFT) calculations. Such integrated studies can provide a detailed picture of transition states, reaction pathways, and the specific roles of ligands and bases in the catalytic cycle. researchgate.net This knowledge is invaluable for rationally designing more efficient and selective syntheses of this compound and its derivatives.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

A particularly relevant area for this compound is the prediction of reactivity. ML models are being developed to predict the reactivity of halogenated organic compounds. nih.govnih.gov Such models could predict the reactivity of the bromo-substituent in this compound in various cross-coupling reactions, guiding the choice of catalysts and reaction conditions. Furthermore, ML can be used to establish quantitative structure-activity relationships (QSAR), predicting the potential biological or material properties of derivatives of the target molecule, thereby accelerating the discovery of new functional materials. nih.gov

Table 2: Potential Applications of AI/ML in Research on this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis | Predicts viable synthetic pathways from starting materials. | Accelerates the discovery of novel and efficient synthetic routes. |

| Reactivity Prediction | Models the reactivity of the bromo-group and acrylic acid moiety. | Optimizes reaction conditions and catalyst selection. |

| Property Prediction (QSAR) | Correlates molecular structure with physical or biological properties. | Guides the design of derivatives with desired functionalities. |

Discovery of Novel Material Science Applications through Structure-Property Relationship Studies

The unique combination of a bulky, polarizable bromophenyl group, a phenyl ring, and a polymerizable acrylic acid unit suggests that this compound could be a valuable building block for novel functional materials. Future research will focus on systematically studying the structure-property relationships of this compound and its derivatives. researchgate.netresearchgate.net

The stilbene-like core suggests potential applications in optics and electronics. Brominated stilbenes have been investigated for their fluorescence properties, and further functionalization can tune these properties. chemrxiv.org The presence of the acrylic acid group allows for polymerization, leading to the creation of functional polymers. Poly(acrylic acid) and its derivatives are known for their use in hydrogels, coatings, and biomedical applications. researchgate.netnih.gov The incorporation of the bromophenyl-phenyl-acrylate monomer could impart unique properties to these polymers, such as altered refractive index, enhanced thermal stability, or specific interactions with biological molecules.

Another emerging area is the development of liquid crystals. The rigid, anisotropic structure of this compound is a feature common in mesogenic compounds. ijpras.comlatticescipub.com By modifying the structure, for instance by esterifying the carboxylic acid, it may be possible to design novel liquid crystalline materials. scispace.com The bromine atom also provides a site for creating more complex, potentially discotic or polymeric liquid crystals through further coupling reactions.

The biomedical field also presents opportunities. Acrylic acid-based polymers are explored for drug delivery and tissue engineering due to their biocompatibility. nih.govacs.orgmdpi.com The specific structure of this compound could be leveraged to design polymers with specific cell adhesion properties or as carriers for therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2-bromo-phenyl)-2-phenyl-acrylic acid?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromophenyl group. For example, aryl halides can react with phenylboronic acids under Pd(PPh₃)₄ catalysis in THF/water at 80°C .

- Step 2 : Hydrolysis of the corresponding ester (e.g., ethyl 3-(2-bromophenyl)propanoate) using NaOH in ethanol/water to yield the carboxylic acid. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like decarboxylation .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : and NMR can confirm regiochemistry (e.g., acrylate double bond geometry) and bromine substitution patterns. Coupling constants in NMR distinguish cis/trans isomers.

- IR : A strong absorption band near 1680–1720 cm confirms the carboxylic acid group.

- Mass Spectrometry : High-resolution MS (HRMS) determines the exact mass (e.g., expected molecular ion for CHBrO: ~302.0 m/z).

- X-ray Crystallography : Single-crystal analysis via SHELXL software refines bond lengths/angles and confirms spatial arrangement .

Q. What are the key physical properties (e.g., solubility, melting point) critical for experimental handling?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or halogenated solvents (CHCl). Pre-dissolution in DMSO is recommended for biological assays.

- Melting Point : Reported values vary (e.g., 145–150°C), requiring differential scanning calorimetry (DSC) for precise determination. Discrepancies may arise from polymorphic forms or impurities, necessitating recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can conflicting data on reaction yields or purity be resolved?

- Methodological Answer :

- Analytical Cross-Validation : Combine HPLC (with UV/Vis detection) and NMR integration to quantify purity. For example, HPLC retention time discrepancies may indicate byproducts not visible in NMR.

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, catalyst batch) and document deviations. Contradictions often arise from trace moisture or oxygen in Pd-catalyzed reactions .

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., acrylate β-carbon).

- Docking Studies : For biological applications, AutoDock Vina can simulate interactions with enzymes (e.g., cyclooxygenase), guiding SAR studies for anti-inflammatory activity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., hexane/ethyl acetate) via vapor diffusion. Slow evaporation at 4°C often yields larger crystals.

- SHELXL Refinement : Use the TWINABS module to correct for twinning artifacts. High-resolution data (<1.0 Å) improves electron density maps, particularly for bromine atoms with anisotropic displacement .

Q. What challenges arise in synthesizing analogs with modified aryl groups?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., 2-naphthyl) may hinder cross-coupling efficiency. Switching to Buchwald-Hartwig conditions (Pd/XPhos) improves yields for sterically hindered substrates.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the aryl halide, requiring higher temperatures or microwave-assisted synthesis .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.